molecular formula C21H18N4O3S B11201192 Methyl 4-[2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamido]benzoate

Methyl 4-[2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamido]benzoate

Cat. No.: B11201192
M. Wt: 406.5 g/mol
InChI Key: YJCZFPBTMBZFRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamido]benzoate is a complex organic compound that belongs to the class of pyrimido-indole derivatives.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamido]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-[2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamido]benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-[2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes and receptors involved in cellular processes. This can lead to the disruption of cellular functions and ultimately result in cell death, particularly in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamido]benzoate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C21H18N4O3S

Molecular Weight

406.5 g/mol

IUPAC Name

methyl 4-[[2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C21H18N4O3S/c1-12-3-8-16-15(9-12)18-19(25-16)20(23-11-22-18)29-10-17(26)24-14-6-4-13(5-7-14)21(27)28-2/h3-9,11,25H,10H2,1-2H3,(H,24,26)

InChI Key

YJCZFPBTMBZFRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN=C3SCC(=O)NC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.